1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide
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Overview
Description
1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide is a complex organic compound that features a quinazolinone core, a bromine atom, and a piperidine moiety
Mechanism of Action
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways and their downstream effects. The presence of a quinazolinone moiety in the compound’s structure suggests it may be involved in pathways related to cell cycle regulation, apoptosis, or signal transduction .
Result of Action
The molecular and cellular effects of EU-0056439’s action are currently unknown. Based on its structure, it may have potential antitumor or anti-inflammatory effects, but these hypotheses require experimental validation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Attachment of the Butanoyl Group: This step involves acylation reactions, often using butanoyl chloride in the presence of a base.
Formation of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the quinazolinone derivative with the piperidine moiety under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Brominated Compounds: Compounds with bromine atoms in different positions or different core structures.
Piperidine Derivatives: Compounds with piperidine moieties but different core structures.
Uniqueness
1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide is unique due to its specific combination of a quinazolinone core, a bromine atom, and a piperidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30BrN5O4/c24-16-6-7-18-17(15-16)20(31)29(22(33)26-18)12-4-5-19(30)27-13-8-23(9-14-27,21(25)32)28-10-2-1-3-11-28/h6-7,15H,1-5,8-14H2,(H2,25,32)(H,26,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPWOVMIOUFQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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